Protoporphyrin IX-d6
Description
Properties
Molecular Formula |
C₃₆H₃₂D₆N₄O₄ |
|---|---|
Molecular Weight |
596.75 |
Synonyms |
7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic Acid-d6; Kammerer’s porphyrin-d6; Levulan-d6; NSC 177389-d6; NSC 2632-d6; Ooporphyrin-d6; Protoporphyrin-d6; 3,8,13,17-Tetramethyl-7,12-divinyl-2,18-porphinedipropionic Acid-d6; 7 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies
Mass Spectrometry for Deuterium (B1214612) Content Verification
Mass spectrometry (MS) is an indispensable technique for confirming the successful incorporation of deuterium into the protoporphyrin macrocycle and for quantifying the degree of labeling. The fundamental principle relies on the mass difference between hydrogen (¹H, mass ≈ 1.008 Da) and its isotope deuterium (²H or D, mass ≈ 2.014 Da). Each substitution of a hydrogen atom with a deuterium atom increases the molecular weight of the compound by approximately 1.006 Da.
High-resolution mass spectrometry, such as Electrospray Ionization (ESI-MS), can precisely measure the mass-to-charge ratio (m/z) of the parent ion. researchgate.net By comparing the mass of the synthesized deuterated porphyrin with the mass of an unlabeled Protoporphyrin IX standard, the number of incorporated deuterium atoms can be accurately determined. The isotopic pattern of the molecular ion peak in the mass spectrum provides further confirmation of the deuteration level. researchgate.net For instance, the incorporation of six deuterium atoms into Protoporphyrin IX (C₃₄H₃₄N₄O₄, Monoisotopic Mass: 562.2580 Da) to form Protoporphyrin IX-d6 (C₃₄H₂₈D₆N₄O₄) would result in a mass increase of approximately 6.036 Da.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
|---|---|---|---|
| Protoporphyrin IX | C₃₄H₃₄N₄O₄ | 562.2580 | N/A |
| This compound | C₃₄H₂₈D₆N₄O₄ | 568.2959 | +6.0379 |
This table illustrates the theoretical mass difference between unlabeled Protoporphyrin IX and a hexadeuterated analogue (this compound), which is readily detectable by mass spectrometry.
Classical and Modern Approaches to Porphyrin Core Synthesis
Nuclear Magnetic Resonance for Isotopic Site Specificity
While mass spectrometry confirms if and how much deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact location of the isotopic labels. capes.gov.brworldscientific.comrsc.org The most common technique is ¹H (proton) NMR. Since deuterium is NMR-inactive at the frequency of protons, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. researchgate.net
This allows for unambiguous assignment of resonances in the complex spectrum of protoporphyrin. For example, if the methyl groups at positions 1 and 3 are targeted for deuteration (trideuteromethyl, -CD₃), the corresponding sharp singlet peaks for these methyl protons in the ¹H NMR spectrum will be absent or significantly reduced in intensity. capes.gov.brlsu.edu Similarly, deuteration at the meso-positions (α, β, γ, δ) leads to the disappearance of the signals for those specific bridge protons. rsc.orgnih.gov High-field NMR has been used to confirm that the biochemical incorporation of labeled porphobilinogen (B132115) results in deuterium retention at the α, γ, and δ-meso positions, but its loss from the β-meso position. nih.gov
| Proton Site | Typical ¹H Chemical Shift (δ) in CDCl₃ | Expected Observation in this compound (Site-Specific) |
|---|---|---|
| meso-H (α, β, γ, δ) | ~9.7-10.1 ppm | Signal disappears if deuterated nih.gov |
| Vinyl -CH= | ~8.0-8.2 ppm | Signal remains unless vinyl group is targeted |
| Vinyl =CH₂ | ~6.1-6.3 ppm | Signal remains unless vinyl group is targeted |
| Propionic -CH₂CH₂COOH | ~4.3 ppm | Signal disappears if α-methylene is deuterated worldscientific.com |
| Methyl Groups (1,3,5,8) | ~3.4-3.7 ppm | Signal disappears if methyl group is deuterated capes.gov.br |
| Internal N-H | ~ -3.8 ppm | Signal remains |
This table presents typical proton NMR chemical shifts for Protoporphyrin IX and describes the expected change upon site-specific deuteration. The disappearance of a peak provides definitive evidence for the location of the deuterium atom.
Advanced Spectroscopic Characterization of Protoporphyrin Ix D6 and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules. In the context of Protoporphyrin IX-d6, the use of deuterated systems significantly enhances the resolution and interpretability of the spectra.
Proton (¹H) NMR spectroscopy is fundamental for confirming the successful synthesis and structural integrity of this compound. By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated counterpart, the specific sites of deuterium (B1214612) incorporation can be verified by the disappearance of corresponding proton signals. magritek.com For instance, if the methyl groups at positions 2 and 7 are deuterated, the corresponding singlets in the ¹H NMR spectrum will be absent. pnas.org
Beyond structural confirmation, ¹H NMR is a powerful technique for profiling interactions between this compound and other molecules, such as proteins or drug carriers. nih.gov Chemical shift perturbation analysis, where changes in the chemical shifts of the porphyrin's protons are monitored upon binding to a macromolecule, provides information on the binding site and the nature of the interaction. researchgate.net The use of deuterated porphyrin helps to simplify crowded spectral regions, allowing for a clearer observation of the protons involved in the interaction. nih.gov For example, studies on the interaction of tin(IV) protoporphyrin IX with apomyoglobin have utilized ¹H NMR to identify different intermediates and their exchange rates during the reconstitution of the holoprotein. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Protoporphyrin IX in DMSO-d6 This table presents typical chemical shift ranges for the non-deuterated compound, which serve as a reference for identifying absent signals in the deuterated analogue.
| Proton Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Meso-H | 9.9 - 10.1 | s |
| Vinyl-H | 8.3 - 8.4 | m |
| Vinyl-CH₂ | 6.1 - 6.4 | m |
| Propionic Acid CH₂ | 4.2 - 4.3 | t |
| Propionic Acid CH₂ | 3.1 - 3.2 | t |
| Methyl-H | 3.5 - 3.7 | s |
| NH | -3.8 | s (broad) |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001177. bmrb.io Note: Chemical shifts can vary depending on concentration, temperature, and pH.
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a comprehensive analysis of the porphyrin backbone and its various side chains. bmrb.io The deuteration of adjacent protons can lead to changes in the multiplicity and chemical shift of carbon signals, further aiding in assignments.
In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), ¹³C NMR can distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals of the vinyl, propionic acid, and methyl side chains. thieme-connect.de Analysis of the ¹³C chemical shifts can reveal subtle electronic changes in the porphyrin macrocycle upon metallation or interaction with other molecules. capes.gov.br
Table 2: Selected ¹³C NMR Chemical Shifts for Protoporphyrin IX in DMSO-d6
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Propionic Acid C=O | ~174.0 |
| Pyrrole α-C | ~139.6 |
| Pyrrole β-C | ~136.8 |
| Vinyl α-C | ~129.9 |
| Vinyl β-C | ~120.8 |
| Meso-C | 96.7 - 97.3 |
| Propionic Acid CH₂ | ~36.8 |
| Methyl-C | 11.1 - 12.5 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001177. bmrb.io
When this compound is complexed with a paramagnetic metal ion, such as iron(III) or copper(II), the resulting paramagnetic NMR spectra exhibit large chemical shift ranges and significant line broadening. windows.netrsc.org While this can complicate spectral interpretation, it also provides a wealth of information about the electronic structure and the magnetic properties of the metal center. ens-lyon.fr
Deuteration is particularly advantageous in paramagnetic NMR. The smaller magnetic moment of deuterium compared to hydrogen leads to narrower lines and reduced hyperfine shifts, which can simplify the spectra and facilitate the assignment of resonances that might otherwise be too broad to detect. nih.gov Paramagnetic relaxation enhancement (PRE) effects, caused by the paramagnetic center, can be used to obtain distance restraints, providing structural information about the metalloporphyrin complex and its interactions with other molecules. rsc.org
Directly observing the deuterium signals via ²H NMR spectroscopy offers a unique window into the dynamics and local environment of the deuterated sites in this compound. magritek.com The quadrupolar nature of the deuterium nucleus makes its relaxation times highly sensitive to molecular motion. By measuring ²H relaxation times (T₁ and T₂), one can probe the rotational correlation times and the degree of motional restriction at specific points in the molecule. researchgate.net
Furthermore, ²H NMR can be used to assess the solvent accessibility of the deuterated positions. The exchange of deuterium with protons from the solvent (e.g., H₂O) can be monitored by changes in the ²H NMR signal intensity. This provides valuable information on how the porphyrin is embedded within a protein pocket or a lipid membrane, revealing which parts are exposed to the solvent and which are buried. rsc.org
In the study of large protein-porphyrin complexes, advanced isotope labeling strategies are often employed to overcome the challenges of spectral overlap and rapid relaxation. nih.gov Methyl-specific deuteration, where specific methyl groups on the protein are protonated in an otherwise deuterated protein, is a powerful technique. nih.gov When such a labeled protein is combined with this compound, the resulting simplified ¹H NMR spectrum allows for the unambiguous observation of interactions between the porphyrin and specific protein methyl groups.
This approach, often used in conjunction with Transverse Relaxation-Optimized Spectroscopy (TROSY), enables the study of very large biomolecular assemblies. By using deuterated amino acids derived from algal extracts during protein expression, high levels of deuteration can be achieved, which is crucial for high-resolution structural studies of protein-porphyrin systems. nih.gov
Deuterium (²H) NMR for Dynamics and Solvent Accessibility Probes
Mass Spectrometry (MS) for Quantitative and Mechanistic Insights
Mass spectrometry is a highly sensitive analytical technique used for the precise mass determination, quantification, and structural elucidation of molecules. For this compound, MS is crucial for confirming the molecular weight and the degree of deuterium incorporation. High-resolution mass spectrometry can distinguish between species with different numbers of deuterium atoms, allowing for the assessment of labeling efficiency. nih.gov
MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantitative analysis. frontiersin.org It allows for the accurate measurement of this compound concentrations in complex biological matrices, which is essential for mechanistic studies of its uptake, localization, and metabolism. frontiersin.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information and confirming the identity of the compound in a sample. hkust.edu.hk Mechanistic studies, such as investigating the photobleaching of Protoporphyrin IX, have benefited from MS-based quantification, which can provide more accurate data on concentration changes compared to fluorescence-based methods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of porphyrins, including Protoporphyrin IX, at trace levels in various biological samples. nih.govnih.gov In this technique, this compound is commonly employed as an internal standard to ensure accurate quantification by correcting for variations during sample preparation and analysis. nih.gov
The methodology typically involves the extraction of porphyrins from the sample matrix, such as blood, plasma, or tissue homogenates, often using a solvent like methanol (B129727) that contains the this compound internal standard. nih.gov The prepared samples are then subjected to chromatographic separation, for instance, using a C18 column, which separates the analyte of interest from other matrix components. nih.gov The subsequent detection by a tandem mass spectrometer, such as a QTRAP system, allows for highly selective and sensitive quantification. nih.gov The use of multiple reaction monitoring (MRM) mode further enhances specificity by monitoring a specific precursor-to-product ion transition for both the analyte (Protoporphyrin IX) and the internal standard (this compound). nih.gov For example, a validated LC-MS/MS method for Protoporphyrin IX quantification in human plasma, blood, and brain tissue demonstrated a linear range of 1-2000 nmol/L. nih.gov
Table 1: Example of LC-MS/MS Parameters for Porphyrin Analysis
| Parameter | Setting |
|---|---|
| Chromatography Column | Phenomenex Kinetex™ EVO C18 nih.gov |
| Mobile Phase | Isocratic elution nih.gov |
| Total Run Time | 3.5 minutes nih.gov |
| Detection | MS/MS (e.g., Sciex QTRAP 6500+) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) nih.gov |
| Internal Standard | this compound nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of metabolites, including derivatives of Protoporphyrin IX. nih.govmetabolomics.se HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. thermofisher.comuct.ac.za When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of complex mixtures prior to mass analysis, aiding in the identification of individual metabolites. metabolomics.se
For metabolite identification, several criteria are considered to increase specificity: accurate mass, retention time, MS/MS fragmentation patterns, and the intensity ratios of product to precursor ions. nih.gov The use of deuterated standards like this compound can be beneficial in these analyses. While not directly used for identifying unknown metabolites, comparing the fragmentation patterns of a suspected Protoporphyrin IX metabolite with the known fragmentation of Protoporphyrin IX and its deuterated standard can help confirm structural similarities and differences. The mass shift corresponding to the deuterium labels aids in identifying fragments containing the labeled portion of the molecule.
Modern HRMS platforms often employ data-independent acquisition strategies, such as "all-ion fragmentation" (AIF), which allows for the collection of full scan data and MS/MS data for all ions simultaneously. nih.govmetabolomics.se This approach enables both targeted screening for known metabolites and non-targeted analysis to discover novel or unexpected compounds. nih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantitation
Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method relies on the use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest (Protoporphyrin IX). The deuterated standard is added to the sample at a known concentration before any sample processing steps.
Because the stable isotope-labeled standard has a higher mass than the native analyte, the two can be distinguished by the mass spectrometer. However, they exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for any sample loss or matrix effects that may occur during the analytical procedure.
The absolute concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotope-labeled standard. This ratio is then compared to a calibration curve generated from known concentrations of the analyte and the standard. The use of deuterated standards, such as those for sterols and fatty acids, is a well-established practice in quantitative metabolomics and lipidomics studies. metabolomicsworkbench.org For instance, a rapid and sensitive LC-MS/MS method for Protoporphyrin IX quantification in various human tissues was successfully validated using this compound as an internal standard, highlighting the robustness of the IDMS approach. nih.gov
Vibrational Spectroscopy (IR, Raman, SERS) in Porphyrin Research
Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), provides detailed information about the molecular structure, bonding, and environment of porphyrins.
Isotopic Shift Analysis for Vibrational Mode Assignment
Isotopic substitution is a powerful technique in vibrational spectroscopy for the definitive assignment of vibrational modes. libretexts.org Replacing an atom with one of its isotopes alters the mass of that atom, which in turn changes the reduced mass of the vibrating group and leads to a predictable shift in the vibrational frequency. libretexts.org The substitution of hydrogen with deuterium (D) is particularly effective because it doubles the mass, resulting in a significant frequency downshift for vibrational modes involving the substituted hydrogen. libretexts.orgajchem-a.com
In the context of this compound, the deuterium labels serve as probes for assigning specific vibrations. For example, N-H stretching modes in the porphyrin core can be unambiguously identified by the significant redshift observed upon deuteration to N-D. mdpi.com Similarly, vibrations involving C-H bonds at specific positions on the porphyrin macrocycle will show a downward frequency shift if those positions are deuterated. This isotopic shift data is crucial for validating and refining normal coordinate analyses and density functional theory (DFT) calculations, which are used to simulate vibrational spectra and assign the observed bands to specific molecular motions. researchgate.netresearchgate.net
Table 2: Theoretical Isotopic Frequency Ratios for H/D Substitution
| Vibration Type | Theoretical Frequency Ratio (νH / νD) | Reference |
|---|---|---|
| Stretching | ~1.41 (√2) | libretexts.org |
Note: Actual ratios may vary due to vibrational coupling.
Resonance Raman Spectroscopy for Electronic and Structural States
Resonance Raman (RR) spectroscopy is a highly selective and sensitive technique used to study the vibrational modes of chromophores, such as porphyrins. gatech.edu By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule (e.g., the Soret or Q bands of Protoporphyrin IX), the Raman signals of the vibrational modes coupled to that electronic transition are dramatically enhanced. gatech.edu This enhancement allows for the selective probing of the porphyrin's structure even in complex environments like proteins. researchgate.net
RR spectra of porphyrins are sensitive to the oxidation state, spin state, and coordination environment of the central metal ion, as well as the conformation of the porphyrin macrocycle itself. researchgate.net For instance, the frequencies of certain porphyrin skeletal modes, often referred to as marker bands (e.g., ν2, ν3, ν4), are well-correlated with these properties. acs.orgmarquette.edu The ν4 mode, in particular, is a reliable indicator of the iron's oxidation state in heme proteins. researchgate.net The use of deuterated derivatives like this compound in RR studies can aid in the precise assignment of these complex vibrational modes, further refining the interpretation of electronic and structural states. acs.org
Table 3: Key Resonance Raman Marker Bands in Iron Porphyrins
| Mode | Typical Frequency Range (cm⁻¹) | Structural Sensitivity | Reference(s) |
|---|---|---|---|
| ν4 | 1350–1375 | Oxidation state | researchgate.netacs.org |
| ν3 | 1470–1510 | Spin state, core size | researchgate.net |
| ν2 | 1550–1590 | Spin state, core size, ruffling | acs.orgacs.org |
Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies
Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous amplification of Raman signals (by factors of up to 10¹⁰–10¹⁵) for molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. edinst.com This enhancement arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface, and a chemical enhancement involving charge-transfer interactions between the molecule and the substrate. mdpi.comnih.gov
SERS is particularly valuable for studying porphyrins at interfaces, providing insights into their orientation, aggregation, and interaction with the surface. researchgate.netresearchgate.net The technique's high sensitivity allows for the detection of very low concentrations of Protoporphyrin IX. researchgate.net Studies have shown that the SERS spectra of Protoporphyrin IX can be significantly different depending on the metal substrate (e.g., Au vs. Ag), indicating that chemical enhancement and specific molecule-surface interactions play a crucial role in the observed spectra. researchgate.netojp.gov
The use of this compound in SERS can help elucidate the nature of these interfacial interactions. By observing which vibrational modes are enhanced and how their isotopic shifts are affected by adsorption on the SERS substrate, researchers can deduce the orientation of the molecule relative to the surface and identify the specific functional groups involved in the interaction. For example, if N-D vibrational modes show significant changes, it could suggest an interaction involving the porphyrin core.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Metalloporphyrin IX-d6
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating paramagnetic species, including transition metal complexes of this compound. nationalmaglab.org By probing the magnetic properties of unpaired electrons, EPR provides detailed insights into the electronic structure, coordination environment, and dynamics of these molecules. The use of the deuterated analogue, this compound, is particularly advantageous in EPR studies as it reduces the hyperfine broadening from nearby protons, leading to sharper spectral lines and higher resolution. aip.orgresearchgate.net
In high-spin metalloporphyrin complexes (with spin S > 1/2), the degeneracy of the spin sublevels is lifted even in the absence of an external magnetic field, an effect known as zero-field splitting (ZFS). nationalmaglab.org This splitting is described by the axial (D) and rhombic (E) ZFS parameters, which are highly sensitive to the geometry and electronic structure of the metal center. nih.govacs.org Multi-frequency and high-field EPR (HFEPR) are essential techniques for accurately determining these parameters, especially when the ZFS is large. nationalmaglab.orgacs.org
For instance, studies on manganese(III) protoporphyrin IX reconstituted myoglobin (B1173299), a high-spin S=2 system, have utilized HFEPR at frequencies up to 130 GHz and magnetic fields up to 14T. nih.gov The analysis of the resulting spectra yielded highly accurate ZFS parameters of D = -3.79 cm⁻¹ and |E| = 0.08 cm⁻¹, with an isotropic g = 2.0. nih.gov The negative D value was indicated by the temperature dependence of the EPR signal near the zero-field region. nih.gov Similarly, for high-spin Fe(III) (S=5/2) in β-hematin, a synthetic equivalent of the malaria pigment, HFEPR experiments were conducted to determine its ZFS parameters. nationalmaglab.org Such determinations are crucial for understanding the magnetic anisotropy and electronic properties of these biologically relevant complexes.
This table presents ZFS parameters for various high-spin metalloporphyrin and related complexes, illustrating the range of values and the techniques used for their determination. The data for Co(II) and Fe(II) complexes are included for comparison of high-spin systems.
This compound and its derivatives are utilized in advanced EPR studies involving spin-labeling and spin-probes to investigate the structure and dynamics of biomolecules. nih.govdokumen.pub In site-directed spin labeling (SDSL), a paramagnetic probe, typically a nitroxide radical, is attached to a specific site on a molecule. nih.govmdpi.com The EPR spectrum of the probe provides information about the local environment, mobility, and distances within the macromolecule. nih.gov
Metalloporphyrins can function within these systems in several ways. In one approach, the native heme cofactor of a protein, like neuroglobin, can be replaced with a fluorescent or paramagnetic analogue, such as Zn(II) protoporphyrin IX. researchgate.net A nitroxide spin label is then attached to a nearby residue. researchgate.net The interaction between the photoexcited triplet state of the porphyrin and the nitroxide radical can be monitored by transient EPR, allowing for the measurement of distances on the nanometer scale. researchgate.net The photogenerated triplet state of the porphyrin itself can act as a photoswitchable spin label, introducing an EPR-active state upon laser irradiation. researchgate.net This approach is valuable for studying systems without relying solely on permanent paramagnetic moieties. researchgate.net
Upon irradiation with light, metalloporphyrins like this compound can act as photosensitizers, transferring energy to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻). nih.govmdpi.comuu.nl EPR spectroscopy, combined with spin-trapping techniques, is a definitive method for the detection and characterization of these transient and highly reactive intermediates. acs.org
Spin traps are diamagnetic molecules that react with short-lived radicals to form a more stable paramagnetic adduct that can be readily detected by EPR. nih.gov For example, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is commonly used to trap superoxide and hydroxyl radicals, forming distinct EPR-active adducts. acs.org In studies investigating ROS generation by photosensitizers, the system containing the this compound derivative is irradiated in the presence of a spin trap, and the resulting EPR spectrum identifies the specific ROS being produced. acs.org This methodology is critical for elucidating the mechanisms of photodynamic therapy, where the cytotoxic effects are mediated by ROS. nih.govresearchgate.net
Spin-Labeling and Spin-Probe Applications
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for characterizing the behavior of this compound in various environments. These methods provide information on its aggregation state, electronic transitions, and the efficiency of photophysical processes.
Protoporphyrin IX is an amphiphilic molecule that exhibits complex aggregation behavior in aqueous solutions, which can be readily monitored by UV-Vis spectrophotometry. unipi.itresearchgate.net The state of aggregation—whether it exists as a monomer, dimer, or higher-order aggregate—is highly dependent on factors such as pH, concentration, and ionic strength. unipi.itresearchgate.netnih.gov These different species have distinct spectral signatures, particularly in the Soret band region (~400 nm). nih.gov
At very acidic pH (0-3), Protoporphyrin IX exists predominantly as a monomer. unipi.itresearchgate.net In alkaline solutions (pH > 8), it primarily forms dimers. unipi.itresearchgate.net In the intermediate pH range of 3-7, higher-order aggregates are formed. unipi.itresearchgate.net The transition between these states is reversible. nih.govbiorxiv.org The monomer-dimer equilibrium is crucial as aggregation significantly quenches fluorescence and alters the photosensitizing efficiency of the porphyrin. biorxiv.orgmdpi.com Fluorimetric studies have been used to determine the dimerization equilibrium constant for protoporphyrin IX, found to be approximately 3 x 10⁷ M⁻¹ at neutral pH. nih.gov
| pH Range | Predominant Species | Soret Band Characteristics | Q-Bands | Source |
| 0 - 3 | Monomer | Sharp peak (~409 nm in HCl) | 2 | researchgate.netnih.gov |
| 3 - 7 | Higher Aggregates | Broad, split band (shoulders at ~356 and ~466 nm) | 3 | unipi.itnih.govbiorxiv.org |
| > 8 | Dimer | Sharp peak (~380 nm) | 4 | researchgate.netnih.govbiorxiv.org |
| 7.4 (Physiological) | Mixture of Dimers and Aggregates | Broad band with red-shifted shoulders (~379 and ~469 nm) | 3 | nih.govbiorxiv.org |
This table summarizes the different aggregation states of Protoporphyrin IX in aqueous solution as a function of pH and their corresponding UV-Vis spectral features.
The photophysical properties of this compound and its derivatives, such as fluorescence quantum yield (Φf) and singlet oxygen quantum yield (ΦΔ), are critical measures of their performance as fluorescent labels and photosensitizers. mdpi.comacs.org The fluorescence quantum yield represents the efficiency of the emission of a photon after absorption, while the singlet oxygen quantum yield measures the efficiency of generating cytotoxic ¹O₂. acs.org These properties are strongly influenced by the solvent environment, metal chelation, and aggregation state. mdpi.comresearchgate.net
For example, the fluorescence of Protoporphyrin IX is significantly quenched in aqueous solutions where it aggregates, but it is higher in organic solvents or when bound to proteins like albumin, which can disrupt aggregation. nih.govmdpi.com The quantum yield of Protoporphyrin IX dimethyl ester in chloroform (B151607) has been reported as 0.06. omlc.org In contrast, certain metallated derivatives, such as Ru(II) complexes of Protoporphyrin IX, can exhibit high singlet oxygen quantum yields, with values between 30% and 50%, making them effective photosensitizers. acs.org The measurement of these quantum yields is typically performed relative to a standard photosensitizer with a known yield. acs.org
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Source |
| Protoporphyrin IX dimethyl ester | Chloroform | 0.06 | Not Reported | omlc.org |
| Ru-Protoporphyrin IX derivatives (Ru-1, Ru-2) | DMSO | Not Reported | 0.30 - 0.50 | acs.org |
| Zn-Protoporphyrin IX | Not Specified | High | Not Reported | researchgate.net |
| Protoporphyrin IX | Aqueous buffer | Low (due to aggregation) | Low (due to aggregation) | mdpi.com |
This table presents selected photophysical data for Protoporphyrin IX and its derivatives, highlighting the impact of derivatization and environment on their quantum yields.
Photostability and Photobleaching Kinetics
The utility of a photosensitizer is intrinsically linked to its ability to withstand photochemical degradation upon light exposure, a property known as photostability. The irreversible photo-induced destruction of a photosensitizer is termed photobleaching. For protoporphyrin derivatives, this process is a significant factor, particularly in applications like photodynamic therapy (PDT), where the photosensitizer's rapid degradation can be a major limiting factor. nih.govcsic.es The study of photobleaching kinetics provides critical insights into the mechanisms of photodegradation and the lifespan of the photosensitizer's activity.
Photobleaching of Protoporphyrin IX (PpIX) and its derivatives is a complex process that does not typically follow simple first- or second-order kinetics. nih.govclinicsinoncology.com Upon activation by light, the photosensitizer can react with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can, in turn, degrade the photosensitizer molecule itself. clinicsinoncology.com This degradation leads to the formation of various photoproducts, which may possess different spectroscopic and photosensitizing properties than the parent molecule. nih.govosaka-u.ac.jp For instance, irradiation of PpIX can yield a photoproduct with a distinct fluorescence peak, complicating spectroscopic measurements during therapy. nih.gov
The introduction of deuterium into the Protoporphyrin IX structure to create this compound is anticipated to influence its reaction kinetics and stability due to isotopic effects. scbt.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down degradation pathways that involve the cleavage of these bonds. This suggests that deuterated porphyrins may exhibit enhanced photostability compared to their non-deuterated counterparts, a crucial aspect for applications requiring prolonged photosensitizing activity.
The kinetics of photobleaching are highly dependent on the molecular environment and irradiation conditions. Key factors include the photosensitizer's aggregation state, the surrounding medium (solvent, pH), and the parameters of the light source. mdpi.comnih.gov
Research Findings on Photobleaching
Detailed studies on Protoporphyrin IX, the non-deuterated parent compound of this compound, have elucidated several factors that control its photostability.
Influence of Aggregation: Protoporphyrin IX can exist in monomeric or aggregated forms, with each state displaying distinct photophysical and photochemical properties. Aggregates often exhibit broadened absorption bands, reduced fluorescence, and lower singlet oxygen production. mdpi.com Dimeric forms, such as Sn(IV)-protoporphyrin IX dimers, have been shown to have a greater tendency to undergo photobleaching compared to their monomeric counterparts. nih.gov
Effect of Irradiation Parameters: The wavelength and fluence rate of the excitation light significantly impact the rate and outcome of photobleaching. Research on PpIX dissolved in dimethyl sulfoxide (B87167) (DMSO) shows that irradiation at different wavelengths (e.g., 405 nm vs. 635 nm) can affect the photobleaching rate and lead to the formation of different photoproducts. osaka-u.ac.jp For example, irradiation at 405 nm resulted in a new fluorescence peak at 654 nm. osaka-u.ac.jp
| Irradiation Wavelength (nm) | Fluence Rate (mW/cm²) | Fluence (J/cm²) | Remaining PpIX (%) | Observation | Source |
| 405 | 10 | 2 | 74.4 | A new fluorescence peak appeared at 654 nm. | osaka-u.ac.jp |
| 405 | 100 | 2 | 73.1 | Similar bleaching rate to the lower fluence rate. | osaka-u.ac.jp |
Impact of Molecular Environment and Formulation: The stability of protoporphyrin derivatives can be significantly enhanced through formulation strategies. Encapsulation of Protoporphyrin IX within polymeric nanoparticles, for instance, has been demonstrated to reduce its photodegradation while preserving its ability to generate ROS. csic.es In one study, free PpIX showed a dramatic decrease in absorbance upon light irradiation, whereas the encapsulated form was more stable. csic.es Similarly, the choice of solvent and the pH of the medium can alter aggregation states and, consequently, photostability. mdpi.comnih.gov
| Compound | Formulation | Key Finding on Photostability | Source |
| Protoporphyrin IX | Free in solution | Undergoes rapid photobleaching upon light exposure. | csic.es |
| Protoporphyrin IX | Encapsulated in PLGA nanoparticles | Encapsulation reduces photodegradation and lengthens its lifespan. | csic.es |
| Sn(IV)-protoporphyrin IX | Dimeric species in aqueous media | Characterized by a larger tendency to undergo photobleaching compared to the monomer. | nih.gov |
| Ruthenium(II) Derivatives of PpIX | In DMSO and PBS/DMSO solutions | Showed high stability with only slight decomposition (1-10%) over several hours. | acs.orgacs.org |
These findings on Protoporphyrin IX and its derivatives provide a foundational understanding of the photochemical behavior that can be expected from this compound. The inherent influence of deuteration on reaction kinetics suggests that this compound would likely exhibit greater photostability, a hypothesis that warrants direct experimental investigation to quantify the kinetic differences and fully characterize its photobleaching profile.
Biochemical and Mechanistic Investigations Using Protoporphyrin Ix D6
Elucidation of Heme and Chlorophyll (B73375) Biosynthesis Pathways
The biosynthesis of heme and chlorophyll is a highly conserved and fundamental metabolic pathway in most living organisms. frontierspecialtychemicals.comfrontierspecialtychemicals.com The pathway begins with precursors like glycine (B1666218) and succinyl-CoA and proceeds through a series of eight enzymatic steps to produce PPIX. frontierspecialtychemicals.com At this stage, the pathway branches: the insertion of ferrous iron by the enzyme ferrochelatase leads to heme, while the insertion of magnesium by magnesium chelatase initiates chlorophyll synthesis. frontierspecialtychemicals.comfrontierspecialtychemicals.comtaylorandfrancis.com PPIX-d6 serves as a critical analytical standard and tracer for dissecting this complex network.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. rsc.org This is often achieved by introducing stable isotope-labeled substrates into a biological system and tracking the incorporation of the isotope into downstream metabolites. nsf.govplos.org
In the context of porphyrin synthesis, deuterated precursors can be administered to cells or organisms. As these precursors are processed through the biosynthetic machinery, the deuterium (B1214612) label is incorporated into the intermediates and the final product, PPIX. By using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), scientists can identify and quantify the resulting PPIX-d6. This allows for the precise tracing of the metabolic flow and the calculation of pathway fluxes.
A primary application of PPIX-d6 is its use as an internal standard in quantitative analyses. researchgate.net In these experiments, a known quantity of PPIX-d6 is added to biological samples (such as blood, plasma, or tissue homogenates) before processing. researchgate.net Because PPIX-d6 behaves identically to the naturally occurring, unlabeled PPIX during extraction and analysis, any sample loss or variation in instrument response affects both equally. This allows for highly accurate quantification of the endogenous PPIX, which is crucial for understanding its pharmacokinetics and metabolic turnover. researchgate.net
The final steps of PPIX synthesis and its conversion to heme are catalyzed by specific enzymes located in the mitochondria. nih.govembopress.org The characterization of these enzymes is essential for understanding both normal metabolism and disease states.
Protoporphyrinogen (B1215707) Oxidase (PPOX): This enzyme catalyzes the six-electron oxidation of protoporphyrinogen IX to form PPIX. embopress.orgnih.govqmul.ac.uk It is the last common enzyme in the biosynthesis of both heme and chlorophyll. embopress.orgqmul.ac.uk Studies have successfully cloned, purified, and characterized PPOX, determining its kinetic parameters. nih.gov
Ferrochelatase (FC): This enzyme performs the terminal step of the heme pathway, inserting a ferrous iron (Fe²⁺) into the PPIX macrocycle to form heme. frontierspecialtychemicals.comnih.gov The enzyme has been extensively studied, including its kinetics and the impact of mutations that lead to the human disease erythropoietic protoporphyria. taylorandfrancis.comnih.gov
While most characterization studies use unlabeled substrates, PPIX-d6 and its deuterated precursor, protoporphyrinogen IX-d6, are valuable tools for modern enzyme assays. When used as a substrate, the formation of the deuterated product can be monitored by mass spectrometry. This method offers exceptional sensitivity and specificity, allowing researchers to distinguish the enzymatic reaction from any background signal and to precisely measure reaction rates. The use of PPIX-d6 as an internal standard is fundamental for obtaining accurate product quantification in kinetic assays of both PPOX and ferrochelatase. researchgate.net
The heme synthesis pathway involves numerous intermediates that are typically present in low concentrations. frontierspecialtychemicals.com Identifying and quantifying these molecules is key to understanding the kinetics of the entire pathway. nih.gov The use of stable isotope labeling is instrumental in these studies. When a deuterated precursor is introduced, all subsequent intermediates will carry the deuterium label, making them easily identifiable with mass spectrometry amidst a complex biological matrix.
Furthermore, PPIX-d6 is essential for performing accurate kinetic studies of PPIX formation and consumption. researchgate.netnih.gov By providing a precise quantitative reference, it enables researchers to build reliable kinetic models that describe how the concentration of PPIX changes over time in response to various stimuli or genetic modifications. researchgate.net
Characterization of Enzymatic Steps (e.g., Ferrochelatase, Protoporphyrinogen Oxidase)
Protein-Porphyrin Interactions and Complexation Dynamics
Protoporphyrin IX interacts with a wide range of proteins beyond its biosynthetic enzymes. It binds to transport proteins like human serum albumin (HSA) and to hemoproteins such as hemoglobin and myoglobin (B1173299). nih.govmdpi.comnih.gov These interactions are critical for its transport, localization, and potential cytotoxicity. The structural impact of deuterium substitution in PPIX-d6 is negligible, meaning it serves as an excellent surrogate for studying the binding dynamics of the natural compound.
The strength and specificity of protein-porphyrin interactions are defined by parameters like the binding affinity constant (K_a) and the stoichiometry (the number of binding sites). These have been determined for PPIX with several proteins using spectroscopic methods. For example, studies have shown that PPIX binds to human serum albumin at specific sites with a high affinity. mdpi.com
In modern biophysical techniques like affinity purification-mass spectrometry, PPIX-d6 can be used as a quantitative tool. For instance, it can be used in competitive binding assays to determine the affinity of other molecules or to accurately quantify the amount of bound porphyrin after separation, leading to more reliable calculations of affinity and stoichiometry.
The binding of PPIX to proteins often induces significant changes in the protein's three-dimensional structure. These conformational changes have been observed in hemoglobin, myoglobin, and other proteins using techniques like circular dichroism (CD) and fluorescence spectroscopy. nih.govias.ac.innih.gov The interaction with hemoglobin and myoglobin leads to conformational shifts that can alter their function, such as releasing bound oxygen. nih.govias.ac.in Similarly, the fluorescence of human serum albumin is quenched and its emission peak shifts upon binding to PPIX, indicating a change in the local environment of the protein's tryptophan residues. mdpi.com
Because the structural difference between PPIX and PPIX-d6 is minimal, the conformational changes induced by the deuterated compound are expected to be identical to those caused by its natural counterpart. Therefore, the vast body of research on PPIX-induced conformational changes is directly applicable. PPIX-d6's utility in this area is not as a primary effector but as an analytical tool for quantifying the binding events that lead to these structural changes, especially in complex systems analyzed by mass spectrometry.
Role of Specific Amino Acid Residues in Porphyrin Recognition
The binding of porphyrins to proteins is a fundamental process in numerous biological functions. Understanding the specific interactions between the porphyrin macrocycle and amino acid residues within a protein's binding pocket is crucial for elucidating protein function and for the design of artificial hemoproteins.
Studies have shown that specific amino acid residues play a critical role in the recognition and binding of porphyrins like Protoporphyrin IX. For instance, in human serum albumin (HSA), a major carrier protein in the circulatory system, Protoporphyrin IX binds to specific sites, primarily in subdomains IB and IIA. mdpi.com Molecular docking studies have identified key amino acid residues involved in these interactions. At one binding site, strong hydrogen bonds are formed with Arginine 117 and Tyrosine 161, while at another site, Lysine 444 is crucial for binding. mdpi.com These interactions can induce conformational changes in both the porphyrin and the protein. mdpi.comnih.gov The spatial arrangement of the vinyl and propionic acid groups of Protoporphyrin IX is altered upon binding to accommodate the protein's environment. mdpi.com
In the context of the enzyme protoporphyrinogen oxidase (PPO1), specific amino acid regions are vital for interaction with other proteins. An N-terminal portion of PPO1, specifically a 22-amino acid region, has been identified as critical for its interaction with MORF proteins, which are involved in RNA editing in plastids. nih.gov This highlights that porphyrin-related proteins utilize specific residue sequences to mediate their interactions and functions.
Reconstitution of Hemoproteins with Deuterated Cofactors for Mechanistic Studies
Hemoproteins, which contain a heme (iron-protoporphyrin IX) prosthetic group, are involved in a vast array of biological processes. nih.gov To investigate the mechanisms of these proteins, scientists often remove the native heme and reconstitute the resulting apoprotein with modified or isotopically labeled cofactors, such as Protoporphyrin IX-d6. nih.govfrontierspecialtychemicals.com This technique allows for detailed spectroscopic and mechanistic analyses that would be difficult or impossible with the native protein.
The use of deuterated cofactors, like deuterated pyridine (B92270) in studies with iron (III) porphyrin complexes, has proven valuable for investigating ligand exchange in paramagnetic hemoproteins using deuterium nuclear magnetic resonance (2H NMR). jst.go.jp The substitution of hydrogen with deuterium can lead to stronger C-D bonds compared to C-H bonds, which can be advantageous in certain experimental setups. tandfonline.com
Reconstitution with metal-substituted protoporphyrin IX derivatives has been employed to create artificial metalloenzymes with novel catalytic activities. frontierspecialtychemicals.com For example, myoglobin has been reconstituted with cobalt (III) protoporphyrin to catalyze the reduction of N2O to N2. frontierspecialtychemicals.com These studies demonstrate the utility of cofactor substitution in expanding the catalytic repertoire of natural proteins and for detailed mechanistic investigations. The ability to produce these cofactor-substituted proteins both by in vitro reconstitution and through recombinant methods in vivo has broadened the scope of these studies. rochester.edu
Mechanistic Insights into Reactive Oxygen Species (ROS) Generation
Protoporphyrin IX is a well-known photosensitizer, meaning it can absorb light and transfer the energy to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS). acs.orgpatsnap.comnih.gov This property is the basis for its use in photodynamic therapy (PDT). acs.orgpatsnap.com ROS, such as singlet oxygen and superoxide (B77818) anion radicals, can induce cellular damage and lead to cell death. patsnap.comnih.gov
The generation of ROS by Protoporphyrin IX is a key mechanism of its phototoxicity. nih.govnih.gov When Protoporphyrin IX accumulates in cells and is exposed to light, it triggers the production of these damaging species. nih.gov The primary targets of this photo-oxidative damage are cellular components like lipids, proteins, and nucleic acids. patsnap.comnih.gov
Type I and Type II Photosensitized Oxidation Mechanisms
The generation of ROS by photoexcited Protoporphyrin IX can proceed through two main pathways: Type I and Type II photosensitized oxidation. nih.govmdpi.comnih.gov
Type I Mechanism: In this pathway, the excited photosensitizer interacts directly with a substrate molecule, leading to electron or hydrogen atom transfer. This results in the formation of radicals and radical ions, which can then react with molecular oxygen to produce superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.comnih.gov
Type II Mechanism: This mechanism involves the direct transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). This process generates highly reactive singlet oxygen (¹O₂), a major cytotoxic species in PDT. mdpi.comnih.govnih.gov
Formation and Detection of Singlet Oxygen and Superoxide Anion Radicals
The formation of singlet oxygen (¹O₂) and superoxide anion radicals (O₂⁻) upon photoexcitation of Protoporphyrin IX has been extensively studied.
Singlet Oxygen (¹O₂): Singlet oxygen is a primary product of the Type II photosensitization reaction. nih.govnih.gov Its generation can be detected directly by measuring its characteristic phosphorescence at approximately 1270 nm. nih.govnih.gov However, this signal is very weak, making direct detection challenging. nih.gov
Indirect methods for detecting singlet oxygen are more common. These often involve the use of chemical traps that react specifically with ¹O₂ to form a stable, detectable product. For example, 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) can be used as a spin trap, which is converted to the stable radical TEMPO in the presence of singlet oxygen, detectable by electron paramagnetic resonance (EPR). acs.org Another common method is to monitor the bleaching of a chemical scavenger like 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen. acs.orgacs.org The formation of specific photoproducts of Protoporphyrin IX itself can also serve as an indicator of singlet oxygen generation, a process that can be inhibited by singlet oxygen quenchers like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
Superoxide Anion Radicals (O₂⁻): The formation of superoxide is a hallmark of the Type I mechanism. acs.org The detection of superoxide can also be achieved using specific probes and techniques. The generation of superoxide can lead to the formation of formyl products through its reaction with the porphyrin π cation radical. mdpi.com
Studies on ruthenium(II) complexes derived from Protoporphyrin IX have shown that these compounds can generate both singlet oxygen and superoxide radicals, demonstrating a combined Type I and Type II mechanism. acs.orgacs.org
Photoreactivity and Degradation Pathways of this compound
Upon irradiation, Protoporphyrin IX is not only a photosensitizer but is also subject to photodegradation or photobleaching. mdpi.comnih.gov This process can impact its effectiveness as a photosensitizer over time. mdpi.com
The photodegradation of Protoporphyrin IX can proceed through several pathways, often initiated by reaction with the ROS it generates, particularly singlet oxygen. mdpi.com The vinyl groups on the porphyrin macrocycle are susceptible to reaction. frontierspecialtychemicals.com Photo-oxidation can lead to the formation of various photoproducts, including hydroxyaldehyde and formyl derivatives. mdpi.com The proposed mechanisms for this photo-oxidation include the cycloaddition of oxygen to a diene unit or the formation of a dioxetane intermediate. mdpi.com
The degradation of Protoporphyrin IX can also follow a pathway similar to heme catabolism, leading to the formation of biliverdin-like molecules and eventually smaller pyrrolic fragments. researchgate.net In addition to photo-oxidation, photoreduction of porphyrins to dihydro- and tetrahydroporphyrin derivatives can also occur under certain conditions with reducing agents. mdpi.com
The rate of photodegradation can be influenced by the local environment and the initial concentration of the porphyrin, suggesting complex, non-first-order degradation kinetics. nih.gov During light exposure, it has been observed that Protoporphyrin IX molecules may relocate to different binding sites within cells. nih.gov
Supramolecular Assembly and Aggregation Studies
Due to its amphiphilic nature, with a hydrophobic porphyrin core and hydrophilic propionate (B1217596) side chains, Protoporphyrin IX has a strong tendency to self-assemble and aggregate in aqueous solutions. nih.govbiorxiv.org The nature of these aggregates is highly dependent on factors such as pH and ionic strength. frontierspecialtychemicals.comunipi.itscholaris.ca
In aqueous solution, Protoporphyrin IX can exist as monomers, dimers, and higher-order aggregates. nih.govunipi.it At acidic pH (around 4.5), it tends to form H-aggregates, which are face-to-face stacks of the porphyrin rings. nih.gov These assemblies are stabilized by a combination of π-π stacking of the porphine (B87208) rings and hydrogen bonding between the propionate groups of adjacent molecules. nih.govmpg.de The formation of these aggregates leads to characteristic changes in the UV-visible absorption spectrum, often resulting in a split or broadened Soret band. nih.govscholaris.ca
Investigations into the early stages of aggregation using techniques like ion mobility mass spectrometry have revealed that growth can occur through single-stranded, face-to-face stacking. mpg.de The pairing of the carboxylic acid groups between adjacent molecules is a key stabilizing factor. mpg.de The tetramer appears to be a particularly stable structure, which may explain why Protoporphyrin IX does not readily form larger, well-ordered nanostructures compared to some of its analogues. mpg.de
The aggregation state of Protoporphyrin IX can significantly influence its biological activity. For example, the binding affinity and the number of binding sites on proteins like hemoglobin and myoglobin can change with the aggregation state of the porphyrin. nih.govresearchgate.net Furthermore, the ability of Protoporphyrin IX nanostructures to induce protein aggregation is modulated by their oxidation state and protein-binding capacity. nih.gov The self-assembly into supramolecular structures can also be leveraged to reduce unfavorable aggregation in therapeutic applications, potentially enhancing the generation of reactive oxygen species. sci-hub.se
Self-Assembly into Dimers, Oligomers, and Nanostructures
Protoporphyrin IX (PPIX), a naturally occurring photosensitizer, exhibits a strong tendency to self-assemble in aqueous solutions, forming a variety of structures ranging from simple dimers to complex oligomers and nanostructures. nih.govbiorxiv.org This propensity for aggregation is driven by a combination of non-covalent interactions, including π-π stacking of the porphyrin rings and hydrogen bonding between the propionic acid side chains. nih.govmpg.de The amphiphilic nature of the PPIX molecule, with its hydrophobic porphyrin core and hydrophilic propionate groups, is a key factor in this process. nih.govmdpi.com
The initial step in the aggregation process is often the formation of dimers. nih.gov These can then further assemble into larger, more ordered structures. Depending on the specific conditions, these aggregates can take on different arrangements, such as face-to-face (H-aggregates) or head-to-tail orientations. nih.govbiorxiv.org H-aggregates are characterized by a blue-shift in their absorption spectrum, while J-aggregates exhibit a red-shift. pradeepresearch.org The formation of these higher-order structures is a critical aspect of the molecule's behavior in biological systems and its applications in areas like photodynamic therapy. nih.gov Studies have identified the formation of various aggregate sizes, including tetramers and even structures exceeding 70 kDa. biorxiv.org
The self-assembly can lead to the formation of distinct nanostructures such as vesicles, nanorods, and nanofibers. unipi.itmdpi.com The morphology of these nanostructures is highly dependent on the experimental conditions. mdpi.com For instance, the interaction between the deprotonated carboxylic acid groups of PPIX and the guanidine (B92328) head group of arginine can lead to the formation of rose-like nanoflower structures. mdpi.com
Influence of Environmental Factors (pH, Ionic Strength, Solvent Polarity)
The self-assembly and aggregation of Protoporphyrin IX are highly sensitive to environmental conditions, including pH, ionic strength, and solvent polarity. nih.govresearchgate.net These factors can significantly influence the type and stability of the resulting aggregates.
pH: The pH of the aqueous solution plays a crucial role in determining the speciation of PPIX. nih.gov At very low pH (0-3), PPIX exists predominantly as a monomer. unipi.itresearchgate.net In the intermediate pH range of 3 to 7, higher-order aggregates are formed. unipi.itresearchgate.net At a pH greater than 8, dimers are the primary species present. unipi.itresearchgate.net These pH-dependent transitions are reversible, allowing for the controlled formation and dissociation of different aggregate structures. nih.gov For example, increasing the pH from 4.5 to 9 can convert higher-order structures into dimers. nih.gov
Ionic Strength: The addition of salts can also modulate the aggregation process. For instance, adding sodium chloride to a PPIX solution at a high pH can induce a phase transition-like process, while it has a minimal effect at acidic or neutral pH. unipi.itresearchgate.net
Solvent Polarity: The polarity of the solvent significantly affects the photophysical properties of PPIX, which is indicative of changes in its aggregation state. mdpi.comresearchgate.net A change in solvent polarity can lead to solvatochromism, resulting in shifts in the absorption spectrum. pradeepresearch.org For example, in polar solvents, the fluorescence emission of PPIX can be blue-shifted. mdpi.com The aggregation of PPIX is favored in aqueous environments due to its amphiphilic nature. mdpi.com
| Environmental Factor | Effect on Protoporphyrin IX Aggregation |
| pH | Determines the speciation: monomers at low pH (0-3), higher aggregates at intermediate pH (3-7), and dimers at high pH (>8). nih.govunipi.itresearchgate.net |
| Ionic Strength | Can induce phase transitions in aggregation, particularly at high pH. unipi.itresearchgate.net |
| Solvent Polarity | Influences photophysical properties and aggregation state; aggregation is favored in aqueous solutions. mdpi.compradeepresearch.orgresearchgate.net |
Modulation of Aggregation by Chemical Additives and Biological Macromolecules
The aggregation behavior of Protoporphyrin IX can be further influenced by the presence of chemical additives and biological macromolecules. These interactions can either promote or inhibit aggregation, leading to the formation of different types of nanostructures or altering the stability of existing aggregates.
Chemical Additives: Detergents, such as the zwitterionic detergent Empigen BB, can have a profound effect on PPIX aggregation. Irrespective of the pH, the addition of Empigen BB can shift the equilibrium completely towards the monomeric form of PPIX. nih.govbiorxiv.org This ability of detergents to solubilize PPIX is crucial in biological contexts, such as the role of bile salts in porphyrin clearance in the liver. biorxiv.org The interaction with surfactants can lead to the formation of porphyrin-surfactant complexes, resulting in distinct J- and H-aggregates. researchgate.net
Biological Macromolecules: Proteins, particularly albumin, are known to interact with PPIX and modulate its aggregation state. nih.govnih.gov Albumin, the most abundant serum protein, has been shown to preferentially bind to PPIX dimers. nih.govnih.gov This binding can enhance the oxidizing ability of the porphyrin. nih.govnih.gov The interaction of PPIX with proteins is a key aspect of its biological activity and toxicity, as it can lead to protein oxidation and aggregation. nih.govnih.gov The formation of these protein-PPIX aggregates is a complex process that can be influenced by the specific type of PPIX nanostructure present. nih.govnih.gov Other biological molecules, such as arginine, can also induce the self-assembly of PPIX into specific nanostructures through hydrogen bonding interactions. mdpi.com
| Modulator | Effect on Protoporphyrin IX Aggregation |
| Detergents (e.g., Empigen BB) | Shift the equilibrium towards monomeric PPIX, irrespective of pH. nih.govbiorxiv.org |
| Albumin | Preferentially binds to PPIX dimers, enhancing their oxidizing potential. nih.govnih.gov |
| Arginine | Induces self-assembly into specific nanostructures through hydrogen bonding. mdpi.com |
Structural Characterization of Aggregates (e.g., Vesicle Formation)
A variety of techniques are employed to characterize the structure and morphology of Protoporphyrin IX aggregates. These methods provide insights into the size, shape, and arrangement of the self-assembled structures.
Due to its amphiphilic nature, PPIX can form vesicle-like structures in aqueous solutions. unipi.itresearchgate.net These vesicles can be multilamellar or onion-like. unipi.itresearchgate.net The formation of these structures is particularly evident in the intermediate pH range where higher-order aggregates are present. unipi.itresearchgate.net
Microscopy techniques such as Scanning Electron Microscopy (SEM) and Scanning Near-field Optical Microscopy (SNOM) have been used to visualize these aggregates. unipi.itresearchgate.net These studies have revealed prolate-shaped aggregates with average sizes ranging from 200 to 500 nm and heights of about 60 nm. unipi.itresearchgate.net These dimensions are consistent with hydrodynamic radii measured in solution using Dynamic Light Scattering (DLS). unipi.itresearchgate.net
Spectroscopic techniques are also crucial for characterizing PPIX aggregates. UV-visible absorption spectroscopy can differentiate between monomers, H-aggregates, and J-aggregates based on the position and shape of the Soret band. nih.govpradeepresearch.org For example, monomers exhibit a sharp Soret band, while H-aggregates show a broadened and blue-shifted band. nih.gov Resonance Raman spectroscopy has been used to study the interaction of PPIX with proteins, revealing distortions in the porphyrin macrocycle upon binding. nih.gov
| Aggregate Type | Characterization Method | Key Findings |
| Vesicles | SEM, SNOM, DLS | Prolate shape, 200-500 nm in size, multilamellar or onion-like. unipi.itresearchgate.net |
| Dimers/Oligomers | UV-visible Spectroscopy | Distinct Soret band positions for different aggregation states. nih.gov |
| Protein-Bound Aggregates | Resonance Raman Spectroscopy | Reveals distortion of the porphyrin macrocycle upon binding. nih.gov |
Applications of Protoporphyrin Ix D6 As a Research Tool
Standards for Quantitative Analytical Method Development
The development of robust and accurate quantitative analytical methods is a cornerstone of biomedical and pharmaceutical research. Protoporphyrin IX-d6 serves as a critical standard in these methodologies, particularly in mass spectrometry and spectroscopic assays.
Internal Standards in Liquid Chromatography-Mass Spectrometry (LC-MS)
In the realm of quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and quantifying molecules in complex mixtures. The accuracy of LC-MS measurements can be significantly affected by variations in sample preparation and instrument response. To correct for these variations, an internal standard is often added to both the calibration standards and the unknown samples.
This compound is an ideal internal standard for the quantification of Protoporphyrin IX (PPIX). researchgate.netoup.comnih.gov Since it has the same chemical properties as PPIX, it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the presence of deuterium (B1214612) atoms, it has a higher mass-to-charge ratio, allowing the mass spectrometer to distinguish it from the unlabeled PPIX. nih.gov This allows for the normalization of the PPIX signal, correcting for any loss during sample processing or fluctuations in the instrument's performance.
A prime example of its application is in the quantification of PPIX in biological matrices such as plasma, blood, and brain tissue. researchgate.netoup.comnih.gov In a validated LC-MS/MS method for determining PPIX levels, this compound was used as the internal standard to ensure accurate pharmacokinetic profiling in clinical trials. researchgate.netoup.comnih.gov The method involved extracting PPIX from these complex biological samples using methanol (B129727) containing a known concentration of this compound. researchgate.netoup.comnih.gov
| Parameter | Value |
| Analyte | Protoporphyrin IX (PPIX) |
| Internal Standard | This compound |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Matrices | Human plasma, blood, brain homogenate |
| Validation Range | 1-2000 nmol/L |
This table summarizes the key parameters of an LC-MS/MS method utilizing this compound as an internal standard for the quantification of Protoporphyrin IX. researchgate.netoup.comnih.gov
Calibration Standards for Spectroscopic Assays
Spectroscopic assays, which measure the absorption or emission of light by a substance, are another common method for quantifying molecules. The accuracy of these assays relies on the use of well-characterized calibration standards. While the search results primarily highlight the use of Protoporphyrin IX and its derivatives in establishing spectroscopic methods, the principles extend to its deuterated form. For instance, the millimolar absorptivity of Protoporphyrin IX has been a subject of investigation to improve the accuracy of acid-extraction methods for its quantification. nih.gov
In the context of developing novel photosensitizers for photodynamic therapy, the calibration curves of Protoporphyrin IX derivatives are determined using UV-vis spectroscopy to quantify their concentration. rsc.org Although not explicitly mentioning the d6 variant, the use of a stable, high-purity compound like this compound would be advantageous for creating precise calibration curves in such spectroscopic analyses, minimizing interference from solvent peaks in certain spectral regions.
Probes for Structural Biology and Dynamics
Understanding the three-dimensional structure and dynamic behavior of biomolecules is crucial for deciphering their function. This compound serves as a valuable probe in nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy to investigate protein folding, ligand binding, and the electronic environment of metal centers.
NMR Probes for Protein Folding and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution. The introduction of isotopically labeled compounds can simplify complex NMR spectra and provide specific structural information. The purity of Protoporphyrin IX, a key component in these studies, is often confirmed using 1H NMR spectroscopy in deuterated solvents like DMSO-d6. unipi.it
While direct studies using this compound as an NMR probe for protein folding were not found in the provided search results, the use of deuterated solvents is a standard practice in NMR experiments to avoid overwhelming signals from the solvent. rsc.orghbni.ac.inpnas.orgresearchgate.net The principles of using isotopic labels are well-established. For instance, in studies of protein-ligand interactions, deuterated ligands can be used to simplify the proton NMR spectrum of the complex, making it easier to identify the signals from the protein and observe changes upon ligand binding. biorxiv.org Given that Protoporphyrin IX binds to various proteins, including hemoglobin and β-lactoglobulin, biorxiv.org this compound could theoretically be used as a probe to study the binding pocket and the conformational changes in the protein upon binding.
Tracers in Metabolic and Biosynthetic Research
Isotopically labeled compounds are invaluable tools for tracing the path of molecules through metabolic and biosynthetic pathways. This compound can be used to follow the synthesis and degradation of heme, a vital molecule involved in oxygen transport and cellular respiration.
The heme biosynthetic pathway involves a series of enzymatic steps, ultimately leading to the formation of Protoporphyrin IX, which is then converted to heme. nih.gov By introducing this compound into a biological system, researchers can track its incorporation into heme and other downstream products using mass spectrometry. This allows for the study of the kinetics and regulation of the heme biosynthetic pathway.
For instance, studies have investigated the accumulation of Protoporphyrin IX in cancer cells following the administration of its precursor, 5-aminolevulinic acid (5-ALA). researchgate.netoup.comnih.govnih.gov Using a deuterated tracer like this compound in such studies could help to distinguish between the newly synthesized protoporphyrin and the pre-existing pool. Furthermore, research on the coproporphyrin-dependent heme synthesis pathway in bacteria has utilized mass spectrometry to analyze the levels of Protoporphyrin IX and other intermediates. mdpi.com The use of a deuterated standard like this compound would be essential for accurate quantification in these types of metabolic studies.
| Research Area | Application of this compound | Potential Insights |
| Heme Biosynthesis | Tracer for the heme synthesis pathway | Flux through the pathway, enzyme kinetics, regulation of heme synthesis |
| Porphyria Research | Model compound to study porphyrin accumulation | Mechanisms of disease, effects of porphyrin buildup |
| Cancer Photodynamic Therapy | Tracer to follow the fate of the photosensitizer | Uptake, localization, and metabolism of Protoporphyrin IX in tumor cells |
This table outlines the potential applications of this compound as a tracer in various areas of metabolic and biosynthetic research.
Elucidating Anabolic and Catabolic Pathways in Model Systems
The use of isotopically labeled compounds like this compound is fundamental to tracer studies aimed at mapping metabolic fluxes. In biochemistry, a metabolic pathway is a series of chemical reactions in a cell, categorized as either anabolic (synthesis of complex molecules from simpler ones) or catabolic (breakdown of complex molecules to release energy). wikipedia.org Heme metabolism involves both the anabolic synthesis of heme from precursors and its eventual catabolism. nih.govmdpi.com
By introducing this compound into a biological system, researchers can precisely track its conversion and degradation. This helps in understanding the kinetics and regulation of enzymes involved in both the final steps of heme anabolism and subsequent catabolic processes. nih.govplos.org For instance, studies can quantify the rate of heme formation catalyzed by the enzyme ferrochelatase, which inserts iron into the protoporphyrin ring. frontiersin.orgresearchgate.net Similarly, the degradation pathways can be followed. This is particularly relevant in studying pathological conditions where the accumulation of PPIX occurs, leading to cellular toxicity. nih.govnih.gov
Research using deuterated heme standards (derived from labeled PPIX) has enabled the development of improved methods for quantifying heme B and identifying its modified forms in various biological matrices, which is crucial for understanding the function and inactivation of enzymes like cytochrome P450. researchgate.net
Table 1: Research Findings in Metabolic Pathway Elucidation
| Research Area | Finding | Significance | Reference(s) |
| Heme Synthesis | Use of deuterated heme standards allows for accurate quantification of heme B from complex biological samples. | Provides a robust method to study the efficiency and regulation of the final step in heme anabolism. | researchgate.net |
| Porphyria Pathophysiology | Studies on PPIX accumulation help understand the catabolic effects and cytotoxicity in conditions where heme synthesis is impaired. | Clarifies the mechanisms of cell death (e.g., necrosis in osteoblasts) due to PPIX toxicity, distinct from other cellular stressors. | nih.gov |
| Cytochrome P450 Metabolism | Labeled standards are used to track the modification and degradation of the heme prosthetic group within CYP enzymes. | Essential for drug metabolism studies and understanding enzyme inactivation mechanisms. | researchgate.net |
Investigation of Nutrient Uptake and Biotransformation
This compound is an effective tool for investigating the mechanisms of cellular uptake and biotransformation. Biotransformation refers to the chemical modification of compounds by living organisms. As the immediate precursor to heme, the uptake and processing of PPIX are tightly regulated. nih.govfrontiersin.org Using the labeled d6 variant allows for the clear distinction between the exogenously supplied compound and the endogenous pool, enabling precise measurement of transport rates and intracellular conversion. nih.gov
Studies can trace the journey of this compound across cell membranes and its subsequent localization within organelles, primarily the mitochondria, where the final stages of heme synthesis occur. frontiersin.orgnih.gov This is particularly important in cancer research, where the differential uptake and accumulation of PPIX in tumor cells is exploited for photodynamic therapy and diagnosis. nih.govnih.gov Research has shown that PPIX fluorescence, used as a tracer, can be influenced by factors that affect its metabolic clearance and cellular efflux, such as the activity of the ABCG2 transporter. nih.gov
Development of Artificial Enzymatic Systems and Biomimetic Catalysts
Artificial metalloenzymes are hybrid catalysts created by incorporating a synthetic metal complex into a protein scaffold. mdpi.comresearchgate.net This approach combines the catalytic versatility of transition metals with the high selectivity and specificity of protein environments. Protoporphyrin IX and its derivatives are frequently used as the metal-binding cofactor in these systems to mimic natural heme-containing enzymes like cytochromes P450 and peroxidases. nih.govresearchgate.net The use of the deuterated form, this compound, can aid in the detailed spectroscopic analysis of these synthetic constructs.
Integration into Synthetic Metalloproteins and Catalytic Scaffolds
The native cofactor of hemoproteins, such as the iron protoporphyrin IX in myoglobin (B1173299), can be replaced with synthetic metal complexes to create novel catalytic activities. mdpi.com Protoporphyrin IX provides a robust and versatile scaffold for this purpose. By chelating different metals like manganese (Mn), cobalt (Co), or ruthenium (Ru) within the porphyrin ring, researchers can design catalysts for a wide range of chemical reactions that are not performed by natural enzymes. nih.govnih.govprinceton.edu
For example, myoglobin reconstituted with manganese or cobalt protoporphyrin IX has been investigated for its ability to catalyze oxidation and other transformations. researchgate.netchemrxiv.org In one notable study, cobalt protoporphyrin IX was biosynthetically incorporated into a P450 scaffold to create an artificial metalloenzyme capable of metal-hydrogen atom transfer (M-HAT) reactivity, a process common in synthetic chemistry but not known in nature. chemrxiv.org The protein scaffold provides a chiral environment that can induce high enantioselectivity in the catalyzed reactions. researchgate.netresearchgate.net
Table 2: Examples of Protoporphyrin IX in Biomimetic Systems
| Metal Center | Protein Scaffold | Catalytic Reaction | Significance | Reference(s) |
| Cobalt (Co) | Cytochrome P450 | Metal-Hydrogen Atom Transfer (M-HAT) | Introduction of novel, synthetically useful reactivity into a biological system. | chemrxiv.org |
| Manganese (Mn) | Myoglobin | C-H bond hydroxylation | Mimics the oxidative function of cytochrome P450 enzymes. | mdpi.comnih.gov |
| Iron (Fe) & Copper (Cu) | Porphyrin-Corrole Aerogel | Oxygen Reduction Reaction (ORR) | Bio-inspired design for efficient catalysts in fuel cell technology. | acs.org |
Studying Electron Transfer and Redox Mechanisms
The porphyrin macrocycle is an excellent mediator of electron transfer, a fundamental process in biological energy conversion and redox catalysis. frontiersin.orgnih.gov Artificial enzymes built with protoporphyrin IX derivatives are powerful platforms for studying these mechanisms. researchgate.net Proton-coupled electron transfer (PCET) is a critical mechanism where the transfer of an electron is coupled with the transfer of a proton, a process central to the function of many redox enzymes. lmu.deresearchgate.net
In a study involving the radical SAM enzyme HutW, which is responsible for anaerobic heme degradation, evidence suggested that the heme porphyrin ring itself facilitates electron transfer from the donor molecule (NADPH) to the enzyme's [4Fe-4S] cluster. nih.gov This highlights the active role of the porphyrin in mediating the complex redox chemistry required for catalysis. By incorporating this compound into such systems, researchers can use techniques like NMR and mass spectrometry to gain deeper insights into the structural and electronic changes that occur during these electron transfer events, helping to differentiate between concerted and stepwise reaction mechanisms. lmu.de
Future Directions and Emerging Research Avenues for Protoporphyrin Ix D6
Integration with Advanced Imaging Modalities for Mechanistic Studies (e.g., multimodal spectroscopy)
The integration of Protoporphyrin IX-d6 with advanced imaging and spectroscopic techniques is poised to provide unprecedented insights into molecular mechanisms. The substitution of hydrogen with deuterium (B1214612) atoms can subtly alter the photophysical properties of the porphyrin ring, creating unique spectroscopic signatures that can be exploited by sensitive detection methods.
Multimodal spectroscopy, which combines techniques like fluorescence, Raman, and diffuse reflectance spectroscopy, offers a comprehensive analysis of tissue biochemistry and morphology. mit.edu The use of this compound in such setups can help to deconvolve complex spectra and provide clearer insights. For instance, in Surface-Enhanced Raman Spectroscopy (SERS), the vibrational modes of the molecule are analyzed. The mass difference between hydrogen and deuterium leads to predictable shifts in the vibrational frequencies, a phenomenon that has been used to assign vibrational bands in porphyrin analogs. acs.org This isotopic shift allows researchers to distinguish the deuterated probe from its endogenous, non-deuterated counterpart and to study its specific interactions and environment without interference.
Furthermore, advanced fluorescence imaging techniques, such as the measurement of delayed fluorescence (DF) from Protoporphyrin IX, have been used to map oxygen concentration in tissues. nih.govnih.gov The triplet state lifetime of porphyrins, which is crucial for DF and photodynamic applications, is sensitive to the isotopic composition. Studies on other porphyrins have shown that deuteration can significantly lengthen the phase memory relaxation time, which is beneficial for techniques like pulsed dipolar electron paramagnetic resonance (EPR) spectroscopy used to measure distances in biomolecules. mdpi.com This suggests that this compound could serve as a more stable and sensitive probe for oxygen imaging and for studying the structure of hemoproteins.
| Imaging/Spectroscopy Modality | Potential Advantage of Using this compound | Relevant Research Context |
| Multimodal Spectroscopy (MMS) | Provides complementary biochemical and morphological data. mit.edu Deuteration offers a distinct signal for tracking the probe. | Differentiating diseased from normal tissue. mit.edu |
| Surface-Enhanced Raman (SERS) | Isotopic shifts in vibrational bands allow for clear spectral assignment and background suppression. acs.org | Investigating chemical enhancement effects and molecule-substrate interactions. researchgate.net |
| Delayed Fluorescence (DF) Imaging | Potentially altered triplet state lifetime could enhance sensitivity for hypoxia detection. nih.govnih.gov | Real-time metabolic information and surgical guidance based on tissue oxygenation. nih.gov |
| Pulsed EPR Spectroscopy | Longer relaxation times in deuterated environments enhance measurement range and precision. mdpi.com | Characterizing the environment and solvent accessibility of porphyrins bound to proteins. mdpi.com |
Computational Modeling and Quantum Chemical Calculations for Deuterated Systems
Computational modeling and quantum chemistry provide powerful tools for understanding the subtle yet significant effects of deuteration on molecular structure, stability, and reactivity. plos.org Quantum chemical calculations are essential for interpreting experimental data from deuterated systems and for predicting their behavior. nasa.govnih.gov
A key area of investigation is the "Ubbelohde effect," where deuteration can alter the strength and geometry of hydrogen bonds, thereby influencing molecular interactions and binding affinities. plos.org Ab initio quantum-chemical calculations have been employed to rationalize these changes in binding, which classical computational methods often fail to predict accurately. plos.org Such studies are critical for understanding how this compound might interact differently with proteins like ferrochelatase or heme-binding proteins compared to its natural isotopologue.
These computational approaches are also vital for interpreting complex spectroscopic data. For example, time-dependent density functional theory (TDDFT) calculations are used to understand the SERS spectra of porphyrin-metal complexes and to explain how the electronic structure influences the observed vibrational modes. researchgate.net By modeling the deuterated system, researchers can predict the isotopic shifts and validate experimental observations. Quantum chemical calculations also help in understanding deuterium fractionation reactions and the kinetic isotope effect, providing a theoretical framework for the behavior of this compound in enzymatic reactions and metabolic pathways. nasa.govacs.org
| Computational Method | Application to Deuterated Protoporphyrin Systems | Key Insights |
| Quantum Chemical Calculations | Investigating changes in binding affinity upon deuteration (Ubbelohde effect). plos.org | Rationalizing how isotopic substitution alters hydrogen bonding and receptor-ligand interactions. plos.org |
| Time-Dependent DFT (TDDFT) | Simulating resonance Raman and SERS spectra to understand chemical enhancement. researchgate.net | Predicting vibrational frequency shifts and assigning spectral features observed experimentally. acs.orgresearchgate.net |
| Ab initio Calculations | Modeling potential energy surfaces for deuterium exchange reactions. nasa.gov | Understanding the reactivity of deuterated molecules and the stability of isotopic labels. nasa.gov |
| Deuterium MAS NMR & Calculations | Investigating inequivalent hydrogen bonds in organic solids. nih.gov | Correlating experimental NMR parameters (chemical shift, quadrupolar coupling) with computed values to probe H-bond strength. nih.gov |
Development of Novel Isotopic Labeling Strategies for Complex Macromolecular Assemblies
This compound is a key component in the expanding toolkit of isotopic labeling strategies used to study the structure and dynamics of large proteins and macromolecular complexes by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The sheer size and complexity of many biological assemblies often lead to crowded and poorly resolved NMR spectra.
One powerful strategy to overcome this is to use highly deuterated proteins, which simplifies ¹H NMR spectra and reduces signal overlap. nih.gov Specific components within these large, deuterated assemblies can then be "re-protonated" or labeled with specific isotopic probes for analysis. Synthetically produced deuterated hemes, such as those derived from this compound, can be reconstituted into heme-proteins that have been expressed in a deuterated environment. lsu.educapes.gov.br This approach allows researchers to focus specifically on the active site of the protein, studying its structure, dynamics, and interaction with substrates or inhibitors in high detail.
These methods extend beyond NMR. Mixed-isotope labeling strategies are also used in mass spectrometry for the precise relative quantification of biomarkers. nih.gov By incorporating this compound into biological systems, it can serve as a tracer to follow the flux through the heme biosynthetic pathway and to quantify changes in response to drugs or disease. The development of efficient syntheses for deuterated porphyrin derivatives is crucial for advancing these applications. capes.gov.br
Exploration of this compound in Non-Canonical Biological Roles
While Protoporphyrin IX is primarily known as the immediate precursor to heme, it and its derivatives are being explored for a range of non-canonical biological roles. nih.govresearchgate.net this compound can serve as a powerful tool in these investigations, using its isotopic signature as a tracer to dissect novel pathways and functions.
One emerging area is the study of Protoporphyrin IX's role in regulating cellular processes and its involvement in diseases beyond porphyrias. For example, the accumulation of Protoporphyrin IX is a key feature in certain cancers and is linked to the function of the translocator protein (TSPO), which is involved in porphyrin metabolism and the regulation of reactive oxygen species (ROS). pnas.org Using this compound could help elucidate the metabolic fate of the porphyrin in these contexts.
Furthermore, there is growing interest in engineering novel metalloenzymes by substituting the native heme cofactor with synthetic analogues. nih.gov Researchers have successfully induced E. coli to biosynthesize a cobalt-substituted protoporphyrin cofactor, creating a novel enzyme capable of performing synthetically useful chemical reactions. chemrxiv.org this compound and its metal complexes could be incorporated into such systems to study the reaction mechanisms of these artificial enzymes, using techniques like kinetic isotope effect studies to probe transition states. This opens up new possibilities in synthetic biology and biocatalysis, where the deuterated porphyrin acts as a mechanistic probe for engineered biological functions.
Q & A
Q. What experimental methods are used to synthesize and characterize Protoporphyrin IX-d6 (PPIX-d6) in research settings?
PPIX-d6 is synthesized via esterification or amide formation of Protoporphyrin IX (PPIX) to enhance solubility and stability. For example, PPIX dimethyl ester is prepared by reacting PPIX with methanol under acidic conditions, improving solubility in organic solvents for further derivatization . Characterization typically employs high-performance liquid chromatography (HPLC) to verify purity and mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic labeling (e.g., deuterium substitution in PPIX-d6) . Fluorescence spectroscopy is used to validate photophysical properties, such as excitation/emission maxima (~400/630 nm) .
Q. How is PPIX-d6 utilized to study heme biosynthesis and degradation pathways?
PPIX-d6 serves as a stable isotope-labeled tracer to investigate enzymatic steps in heme metabolism. For instance, in heme oxygenase (HO) studies, PPIX-d6 can replace endogenous PPIX to track degradation kinetics via LC-MS, quantifying deuterated biliverdin or carbon monoxide (CO) products. This approach minimizes interference from endogenous PPIX and improves analytical specificity .
Q. What are the standard protocols for quantifying PPIX-d6 accumulation in cellular or tissue models?
Fluorescence-based assays are common: cells/tissues incubated with PPIX-d6 are lysed, and fluorescence intensity is measured at 635 nm (excitation: 405 nm). For higher precision, HPLC coupled with fluorescence detection or tandem MS (LC-MS/MS) is used to distinguish PPIX-d6 from endogenous PPIX . Calibration curves with deuterated standards ensure accurate quantification .
Advanced Research Questions
Q. How can PPIX-d6 be applied to resolve contradictions in oxidative stress studies involving porphyrin accumulation?
PPIX-d6 enables precise tracking of porphyrin-induced oxidative stress. For example, in murine models, conflicting results on superoxide dismutase (SOD) activity (e.g., transient induction vs. long-term suppression) can be resolved by correlating PPIX-d6 accumulation timelines with redox markers. After a single PPIX dose, SOD activity spikes due to acute superoxide generation, but repeated dosing depletes antioxidant reserves, leading to enzyme inactivation . Isotope labeling helps disentangle dose-dependent effects from metabolic clearance artifacts.
Q. What computational models explain PPIX-d6’s role in substrate recognition and feedback inhibition of protoporphyrinogen oxidase (PPO)?
Molecular dynamics (MD) simulations and potential of mean force (PMF) calculations reveal that PPIX-d6 binds PPO’s active site, inducing conformational changes that inhibit substrate entry. Free energy profiles show PPIX-d6 stabilizes a closed PPO conformation, blocking coproporphyrinogen III oxidation. Experimental validation via enzyme kinetics (e.g., Ki values) confirms competitive inhibition .
Q. How do irradiation parameters (e.g., wavelength, fluence rate) influence PPIX-d6 photoproduct formation in photodynamic therapy (PDT)?
PPIX-d6 photoproducts (e.g., photobleached species or reactive oxygen intermediates) are analyzed using HPLC and singlet oxygen (¹O₂) quantum yield measurements. For example, 635 nm light (optimal for PPIX absorption) at 50 mW/cm² minimizes photobleaching while maximizing ¹O₂ generation. Time-resolved spectroscopy quantifies ¹O₂ lifetime (~3.5 µs in cellular environments), critical for optimizing PDT dosimetry .
Q. What strategies mitigate PPIX-d6 aggregation in aqueous solutions for in vivo applications?
Aggregation reduces PPIX-d6 bioavailability. Methods include:
- Nanocarrier encapsulation : Cellulose nanocrystals or cyclodextrin complexes improve solubility and cellular uptake .
- Chemical modification : PEGylation or peptide conjugation enhances hydrophilicity .
- Co-solvents : Dimethyl sulfoxide (DMSO) or Cremophor EL® (0.1–1% v/v) stabilizes PPIX-d6 in physiological buffers .
Methodological Considerations
Q. How should researchers design experiments to account for PPIX-d6’s interaction with metal ions in enzymatic studies?
- Chelation controls : Include EDTA (1–5 mM) to prevent nonspecific metal binding.
- Competitive assays : Compare PPIX-d6’s affinity for metalloenzymes (e.g., ferrochelatase) against native PPIX using isothermal titration calorimetry (ITC) .
- Metal substitution studies : Replace Fe²⁺ with Zn²⁺ or Mn²⁺ in PPIX-d6 to probe metal-dependent enzyme inhibition .
Q. What statistical approaches address variability in PPIX-d6 pharmacokinetic data across biological replicates?
- Mixed-effects models : Account for inter-subject variability in clearance rates.
- ANOVA with Tukey’s post hoc test : Identify significant differences in PPIX-d6 accumulation between treatment groups (e.g., p < 0.05) .
- Bayesian hierarchical modeling : Integrate prior data (e.g., PPIX-d6 half-life in murine liver) to refine parameter estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
